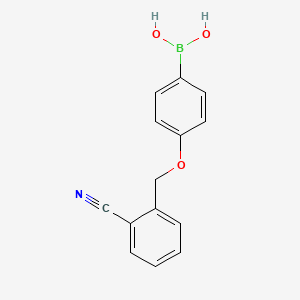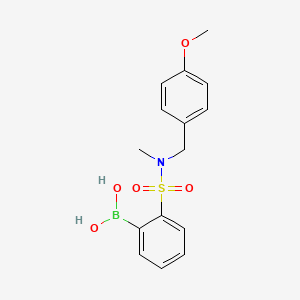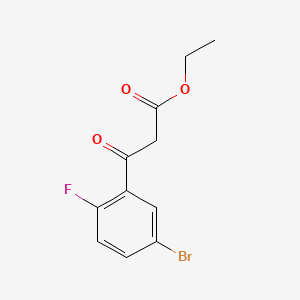
Etil (5-bromo-2-fluorobenzoil)acetato
Descripción general
Descripción
Ethyl (5-bromo-2-fluorobenzoyl)acetate is a reactant used in the preparation of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as selective negative allosteric modulators of metabotropic glutamate receptor subtype 2 .
Molecular Structure Analysis
The molecular formula of Ethyl (5-bromo-2-fluorobenzoyl)acetate is C11H10BrFO3 . It has a molecular weight of 289.10 g/mol . The compound has 4 hydrogen bond acceptors and 5 rotatable bonds .Physical And Chemical Properties Analysis
Ethyl (5-bromo-2-fluorobenzoyl)acetate has a molecular weight of 289.10 g/mol . It has a melting point of 34-39 °C . The compound has a flash point of > 110 °C .Aplicaciones Científicas De Investigación
Etil (5-bromo-2-fluorobenzoil)acetato: Un análisis exhaustivo:
Moduladores alostéricos negativos de mGluR2
This compound se utiliza en la síntesis de 4-oxo-1-aril-1,4-dihidroquinolina-3-carboxamidas, que actúan como moduladores alostéricos negativos selectivos del subtipo 2 del receptor metabotrópico de glutamato (mGluR2). Estos moduladores son importantes para la investigación de trastornos neurológicos y podrían conducir al desarrollo de nuevos tratamientos .
Investigación proteómica
Este compuesto se utiliza como bioquímico en la investigación proteómica. La proteómica implica el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. El papel del compuesto en este campo podría estar relacionado con su reactividad con las proteínas o su uso en estudios de etiquetado .
Educación química
Por último, se puede utilizar en la educación química como una herramienta de enseñanza para cursos avanzados de química orgánica, demostrando diversas técnicas y reacciones sintéticas debido a sus grupos funcionales reactivos.
Cada aplicación mencionada aprovecha la estructura química única del this compound, mostrando su versatilidad en diferentes campos de la investigación científica.
Safety and Hazards
Ethyl (5-bromo-2-fluorobenzoyl)acetate is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Mode of Action
It is known that the compound is used as a reactant in the preparation of 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides . These compounds are selective negative allosteric modulators of metabotropic glutamate receptor subtype 2 .
Biochemical Pathways
Given its use in the synthesis of negative allosteric modulators of metabotropic glutamate receptor subtype 2 , it may indirectly influence glutamatergic signaling pathways.
Result of Action
As a reactant in the synthesis of negative allosteric modulators of metabotropic glutamate receptor subtype 2 , it may contribute to the modulation of glutamatergic signaling.
Propiedades
IUPAC Name |
ethyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO3/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODIHCQWLRSGQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672275 | |
| Record name | Ethyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1020058-47-2 | |
| Record name | Ethyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1020058-47-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


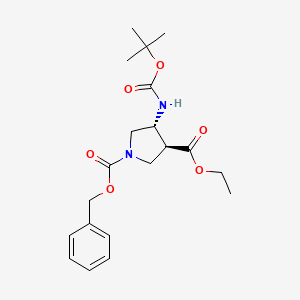
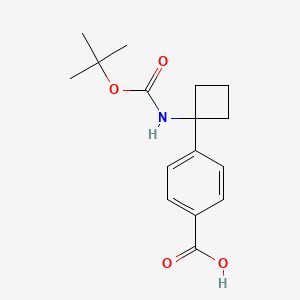
![6-Chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B580860.png)
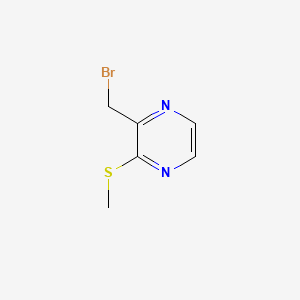
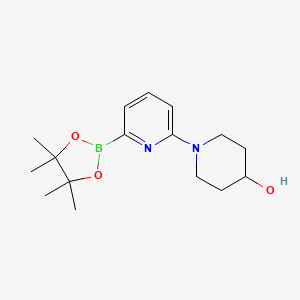

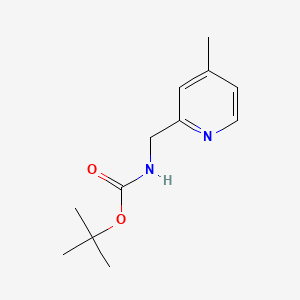

![Tert-butyl 4-[(2-methyl-1,3-benzothiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B580867.png)
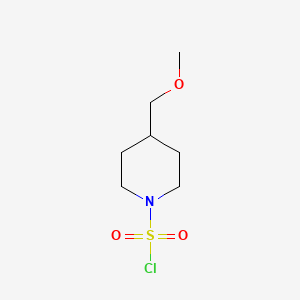
![1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B580870.png)
